molecular formula C22H25N3O2 B2650356 3-(4-cyanophenyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)propanamide CAS No. 1797278-95-5

3-(4-cyanophenyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)propanamide

Cat. No. B2650356
M. Wt: 363.461
InChI Key: UMTKDOHWQRAILG-UHFFFAOYSA-N
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Description

3-(4-cyanophenyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)propanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a synthetic compound that was first synthesized in the 1990s and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

Studies on similar compounds emphasize the importance of synthesis methods and characterization in understanding the properties and potential applications of these chemicals. For instance, the synthesis and electrochemical behavior of certain unsymmetrical dihydropyridines have been investigated, revealing insights into their reduction and oxidation processes, which could be relevant for designing novel materials or drugs (David et al., 1995).

Pharmacological Potential

Compounds with structural similarities have been explored for their pharmacological activities. For example, derivatives of propanamide have been studied for their analgesic, anti-inflammatory, and anticonvulsant properties, indicating the potential therapeutic applications of this chemical class (Oki et al., 1974), (Kamiński et al., 2015).

Material Science Applications

In material science, the study of compounds with cyano and methoxy groups has provided insights into the development of high-temperature cyanate ester resins with enhanced thermal stability and performance characteristics, which could have implications for the development of advanced materials with specific properties (Harvey et al., 2015).

properties

IUPAC Name

3-(4-cyanophenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-27-21-3-2-14-25(16-21)20-11-9-19(10-12-20)24-22(26)13-8-17-4-6-18(15-23)7-5-17/h4-7,9-12,21H,2-3,8,13-14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTKDOHWQRAILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Cyanophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide

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